
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is an organic compound that features a pyridine ring substituted with a benzyloxy group, a chlorine atom, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-(benzyloxy)pyridine to introduce the chlorine atom at the 6-position. This is followed by the sulfonylation of the pyridine ring to introduce the sulfonyl chloride group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonylating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Electrophilic aromatic substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Nitric acid, halogens
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, benzoic acid derivatives, and benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful as an enzyme inhibitor or protein modifier. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the chlorine and sulfonyl chloride groups, making it less reactive.
6-Chloropyridine-4-sulfonyl chloride: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-6-chloropyridine: Lacks the sulfonyl chloride group, reducing its potential for covalent modification of biomolecules.
Uniqueness
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and biological studies .
Eigenschaften
Molekularformel |
C12H9Cl2NO3S |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-chloro-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11-6-10(19(14,16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
TUSPHDGCZYKDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


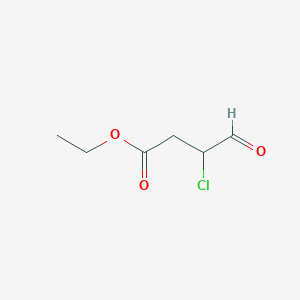

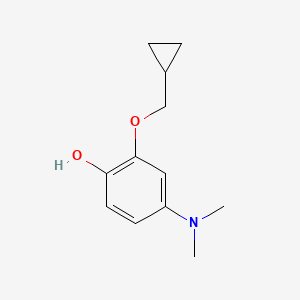
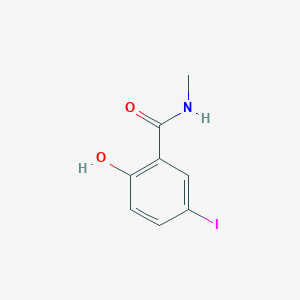

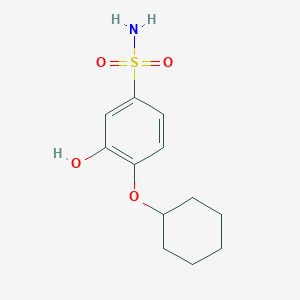
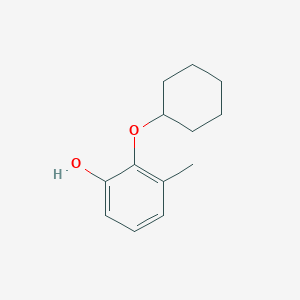
![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)
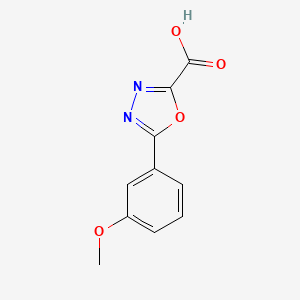
![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)




